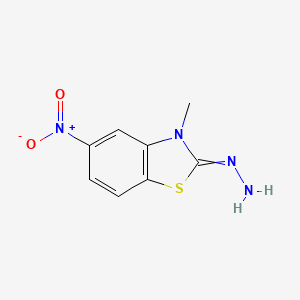![molecular formula C12H11IN2O B14335541 1-[2-Oxo-2-(pyridin-4-yl)ethyl]pyridin-1-ium iodide CAS No. 110514-04-0](/img/structure/B14335541.png)
1-[2-Oxo-2-(pyridin-4-yl)ethyl]pyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Oxo-2-(pyridin-4-yl)ethyl]pyridin-1-ium iodide, also known as Kröhnke reagent, is a chemical compound with the molecular formula C12H11IN2O. It is a pyridinium salt that has been used in various chemical reactions and research applications. The compound is known for its role in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
The synthesis of 1-[2-Oxo-2-(pyridin-4-yl)ethyl]pyridin-1-ium iodide typically involves the reaction of 2-acetylpyridine with pyridine in the presence of iodine. The reaction conditions include heating the mixture to facilitate the formation of the desired product. The industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[2-Oxo-2-(pyridin-4-yl)ethyl]pyridin-1-ium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into other derivatives with different functional groups.
Substitution: The pyridinium iodide can undergo substitution reactions where the iodide ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. .
Scientific Research Applications
1-[2-Oxo-2-(pyridin-4-yl)ethyl]pyridin-1-ium iodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound has been studied for its potential biological activities and interactions with biomolecules.
Medicine: Research has explored its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various chemicals and materials, leveraging its reactivity and stability
Mechanism of Action
The mechanism of action of 1-[2-Oxo-2-(pyridin-4-yl)ethyl]pyridin-1-ium iodide involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, facilitating the formation of new chemical bonds. Its reactivity is influenced by the presence of the pyridinium ion, which can stabilize reaction intermediates and transition states .
Comparison with Similar Compounds
1-[2-Oxo-2-(pyridin-4-yl)ethyl]pyridin-1-ium iodide can be compared with other similar compounds, such as:
1-(2-Oxo-2-(pyridin-2-yl)ethyl)pyridin-1-ium iodide: This compound has a similar structure but with the pyridinyl group at a different position, leading to different reactivity and applications.
1-(2-Pyridylcarbonylmethyl)pyridinium iodide: Another similar compound with variations in the functional groups attached to the pyridinium ring.
Kröhnke reagent: A general term for pyridinium salts used in organic synthesis, including the compound
These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and applications.
Properties
CAS No. |
110514-04-0 |
|---|---|
Molecular Formula |
C12H11IN2O |
Molecular Weight |
326.13 g/mol |
IUPAC Name |
2-pyridin-1-ium-1-yl-1-pyridin-4-ylethanone;iodide |
InChI |
InChI=1S/C12H11N2O.HI/c15-12(11-4-6-13-7-5-11)10-14-8-2-1-3-9-14;/h1-9H,10H2;1H/q+1;/p-1 |
InChI Key |
MDYLVFFUIWFEEO-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+](C=C1)CC(=O)C2=CC=NC=C2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3,7,8-Tetrabromobicyclo[4.1.1]oct-3-ene](/img/structure/B14335469.png)


![1-Chloro-N-[chloro(dimethyl)silyl]-1,1-dimethyl-N-phenylsilanamine](/img/structure/B14335509.png)
![2-Phenyl-10'H-spiro[cyclopropane-1,9'-thioxanthene]-10',10'-dione](/img/structure/B14335519.png)
![[4-[2-(Dimethylamino)ethoxy]phenyl]-phenylmethanone;hydrochloride](/img/structure/B14335522.png)

![(3aR,4R,9bR)-4-phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B14335532.png)


![1H-Pyrazole, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-nitro-](/img/structure/B14335567.png)

![Bis[4-(dihexylamino)phenyl]methanone](/img/structure/B14335573.png)
